Thiodiglycolic acid
Overview
Description
Thiodiglycolic acid is a chemical compound with the molecular formula C4H6O4S . It is used as an analytical reagent and in the detection of copper, lead, mercury, and silver .
Synthesis Analysis
This compound can be synthesized by reacting mixtures of monochloroacetic acid and dichloroacetic acid with an alkali metal hydrosulfide under certain conditions . Another method involves the condensation of monochloroacetic acid with sodium disulfide, followed by electrochemical reduction of the resulting mixture .Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, six hydrogen atoms, four oxygen atoms, and one sulfur atom . The molecular weight is 150.15 .Chemical Reactions Analysis
This compound can be detected in aqueous samples using a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method . It can also be oxidized by strong oxidizing agents such as (CH3I)2+˙, Cl2–˙, CH3İOH, and SO4–˙ .Physical And Chemical Properties Analysis
This compound appears as a colorless liquid with an unpleasant odor. It has a density of 1.325 g/cm3 . It is used to make permanent wave solutions and depilatories, and is corrosive to metals and tissue .Scientific Research Applications
Dermatological Applications
Thiodiglycolic acid, an organic thioacid, has been explored for its utility in dermatology, particularly for chemical peels. It shows promise in treating hemosiderin deposits and post-inflammatory hyperchromia, suggesting its effectiveness as a therapeutic adjuvant for certain skin conditions (R. Vasconcelos, 2020).
Biomedical Detection and Monitoring
In biomedical research, this compound's role as a biomarker for monitoring exposure to hazardous substances like vinyl chloride is notable. Methods developed for the sensitive detection of this compound in biological samples, such as urine, highlight its importance in occupational health and toxicology (Z. Dlasková et al., 2003; Yan-Qing Fan et al., 2022).
Analytical Chemistry and Sensor Development
This compound has also been utilized in the development of analytical sensors. A fluorescent sensor incorporating this compound demonstrates high selectivity and sensitivity, which is significant for detecting and quantifying specific substances in complex biological matrices (Yan-Qing Fan et al., 2022).
Environmental and Chemical Analysis
Research into the environmental fate and transformation of this compound sheds light on its behavior in various conditions. Studies on the hydrolysis and oxidation of this compound in water systems contribute to our understanding of its environmental impact and degradation pathways (R. Lachance et al., 1999).
Nanotechnology
This compound has been employed as a stabilizing agent in the synthesis of nanoparticles. It acts as an effective capping agent, ensuring the stability and dispersion of nanoparticles in various media. This application is crucial for the development of nanomaterials with tailored properties for use in electronics, catalysis, and medicine (M. Rabinal et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Thiodiglycolic acid (TDGA) is a sulfur donor ligand with an amide group and a carboxyl group connected by a thioether chain . It is known to interact with various targets, including metal ions . .
Mode of Action
TDGA is a reducing agent, especially at higher pH. It oxidizes to the corresponding disulfide (2-[(carboxymethyl)disulfanyl]acetic acid or dithis compound):
HSCH2CO2H+"O"→[SCH2CO2H]2+H2O2 \, HSCH_2CO_2H + "O" \rightarrow [SCH_2CO_2H]_2 + H_2O 2HSCH2CO2H+"O"→[SCH2CO2H]2+H2O
With metal ions, TDGA, usually as its dianion, forms complexes .
Biochemical Pathways
TDGA is involved in the degradation of thiodiglycol (TDG) by Alcaligenes xylosoxydans ssp. xylosoxydans (SH91). This process leads to metabolic byproducts and ultimately inhibits the overall degradation process . TDGA is also a major metabolite in the metabolism of 1,1-dichloroethylene (VDC), a compound used in various industries .
Pharmacokinetics
It’s known that tdga is a metabolite of certain compounds, suggesting that it is produced and eliminated within the body .
Result of Action
It’s known that tdga and its derivatives can break the disulfide bonds in the cortex of hair, leading to depilation or hair removal . It’s also used in the treatment of periorbicular hyperchromia, a skin condition .
Action Environment
The action, efficacy, and stability of TDGA can be influenced by environmental factors. For instance, the degradation of thiodiglycol by TDGA is affected by a metabolic capacity constraint that limits the specific thiodiglycol utilization rate . Additionally, the extraction performance and selectivity of TDGA for lanthanide ions were found to be influenced by the soft/hard donor atom on lanthanide separation .
properties
IUPAC Name |
2-(carboxymethylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZICZIVKIMRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051432 | |
Record name | Thiodiglycolic acid | |
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Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid | |
Record name | Thiodiglycolic acid | |
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Record name | Thiodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C | |
Record name | THIODIGLYCOLIC ACID | |
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Record name | Thiodiacetic acid | |
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Color/Form |
Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals | |
CAS RN |
123-93-3 | |
Record name | Thiodiglycolic acid | |
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Record name | Thiodiglycollic acid | |
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Record name | Thiodiglycolic acid | |
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Record name | Thiodiglycolic acid | |
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Record name | Acetic acid, 2,2'-thiobis- | |
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Record name | Thiodiglycolic acid | |
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Record name | Thiodi(acetic acid) | |
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Record name | THIODIGLYCOLIC ACID | |
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Record name | THIODIGLYCOLIC ACID | |
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Record name | Thiodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
Record name | THIODIGLYCOLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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